molecular formula C16H15NO4 B4111436 3-[(2-phenoxypropanoyl)amino]benzoic acid

3-[(2-phenoxypropanoyl)amino]benzoic acid

Cat. No. B4111436
M. Wt: 285.29 g/mol
InChI Key: ZVFIBFRTHAJKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-phenoxypropanoyl)amino]benzoic acid, also known as Phenoxybenzamine, is a chemical compound that has been widely used in scientific research. It is a potent alpha-adrenergic receptor antagonist that has been used to study the physiological and biochemical effects of adrenergic receptor activation. In

Mechanism of Action

3-[(2-phenoxypropanoyl)amino]benzoic acidmine is a potent alpha-adrenergic receptor antagonist that works by blocking the binding of norepinephrine to alpha-adrenergic receptors. This leads to a decrease in the activation of alpha-adrenergic receptors, which results in a decrease in blood pressure, heart rate, and vascular tone. 3-[(2-phenoxypropanoyl)amino]benzoic acidmine also has the ability to irreversibly bind to alpha-adrenergic receptors, which makes it a useful tool in studying the long-term effects of adrenergic receptor activation.
Biochemical and Physiological Effects:
3-[(2-phenoxypropanoyl)amino]benzoic acidmine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, heart rate, and vascular tone, which makes it a useful tool in studying the cardiovascular system. 3-[(2-phenoxypropanoyl)amino]benzoic acidmine has also been shown to have effects on the nervous system, including the central and peripheral nervous system. It has been shown to decrease sympathetic nerve activity, which makes it a useful tool in studying the regulation of the nervous system.

Advantages and Limitations for Lab Experiments

3-[(2-phenoxypropanoyl)amino]benzoic acidmine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent alpha-adrenergic receptor antagonist that has been well-studied and has a well-established synthesis method. Another advantage is that it has the ability to irreversibly bind to alpha-adrenergic receptors, which makes it a useful tool in studying the long-term effects of adrenergic receptor activation. One limitation is that it has a relatively short half-life, which makes it difficult to study the long-term effects of adrenergic receptor activation.

Future Directions

There are a number of future directions for the study of 3-[(2-phenoxypropanoyl)amino]benzoic acidmine. One direction is to investigate the effects of 3-[(2-phenoxypropanoyl)amino]benzoic acidmine on other systems in the body, such as the immune system and the endocrine system. Another direction is to investigate the long-term effects of 3-[(2-phenoxypropanoyl)amino]benzoic acidmine on the cardiovascular and nervous systems. Additionally, the development of new and more potent alpha-adrenergic receptor antagonists could lead to new insights into the regulation of adrenergic receptor activation.

Scientific Research Applications

3-[(2-phenoxypropanoyl)amino]benzoic acidmine has been used in scientific research to study the physiological and biochemical effects of adrenergic receptor activation. It has been used to investigate the role of alpha-adrenergic receptors in regulating blood pressure, heart rate, and vascular tone. 3-[(2-phenoxypropanoyl)amino]benzoic acidmine has also been used to study the effects of adrenergic receptor activation on the nervous system, including the central and peripheral nervous system.

properties

IUPAC Name

3-(2-phenoxypropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(21-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(10-13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFIBFRTHAJKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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